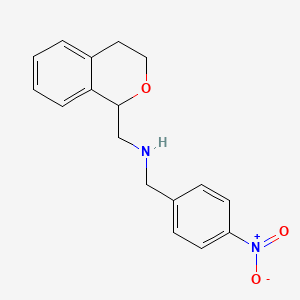

![molecular formula C26H33N5O3S2 B11621264 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621264.png)

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-9-methyl-2-[(3-Morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere funktionelle Gruppen kombiniert.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-9-methyl-2-[(3-Morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-on umfasst in der Regel mehrere Schritte:

Bildung des Thiazolidinonrings: Dieser Schritt beinhaltet die Reaktion eines Cyclohexylketons mit einem Thioamid unter sauren Bedingungen, um den Thiazolidinonring zu bilden.

Aufbau des Pyrido[1,2-a]pyrimidin-4-on-Kerns: Die Kernstruktur wird durch eine Kondensationsreaktion zwischen einem Pyrimidinderivat und einem geeigneten Aldehyd synthetisiert.

Endgültige Kupplung: Das Thiazolidinon-Zwischenprodukt wird dann unter Verwendung einer basenkatalysierten Reaktion mit dem Pyrido[1,2-a]pyrimidin-4-on-Kern gekoppelt, um die endgültige Verbindung zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu könnte die Verwendung von kontinuierlichen Strömungsreaktoren gehören, um die Reaktionsbedingungen besser zu kontrollieren und den Syntheseprozess zu skalieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Thiazolidinonring, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen angreifen und sie in Alkohole umwandeln.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Morpholin- und Pyrimidin-Einheiten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden in der Regel verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Alkohol-Derivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Pfade.

Biologie

Biologisch kann die Verbindung eine Aktivität gegen bestimmte Enzyme oder Rezeptoren aufweisen, was sie zu einem Kandidaten für die Medikamentenentwicklung macht. Ihre potenziellen Wechselwirkungen mit biologischen Makromolekülen können untersucht werden, um ihren Wirkmechanismus zu verstehen.

Medizin

In der Medizin könnte diese Verbindung auf ihr therapeutisches Potenzial untersucht werden. Sie könnte Anwendungen bei der Behandlung von Krankheiten haben, bei denen ihre spezifischen molekularen Wechselwirkungen vorteilhaft sein können.

Industrie

Industriell könnte die Verbindung bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen eingesetzt werden. Ihre Stabilität und Reaktivität machen sie zu einer vielseitigen Verbindung für verschiedene industrielle Anwendungen.

Wirkmechanismus

Der Wirkmechanismus von 3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-9-methyl-2-[(3-Morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine sein. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu einer biologischen Reaktion führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Wirkmechanismus

The mechanism of action of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved would depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thiazolidinone: Verbindungen mit einer ähnlichen Thiazolidinonringstruktur.

Pyrido[1,2-a]pyrimidine: Verbindungen mit einer ähnlichen Kernstruktur.

Morpholin-Derivate: Verbindungen, die die Morpholineinheit enthalten.

Einzigartigkeit

Was 3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-9-methyl-2-[(3-Morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-on auszeichnet, ist die Kombination dieser funktionellen Gruppen in einem einzigen Molekül.

Eigenschaften

Molekularformel |

C26H33N5O3S2 |

|---|---|

Molekulargewicht |

527.7 g/mol |

IUPAC-Name |

(5Z)-3-cyclohexyl-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C26H33N5O3S2/c1-18-7-5-12-30-23(18)28-22(27-10-6-11-29-13-15-34-16-14-29)20(24(30)32)17-21-25(33)31(26(35)36-21)19-8-3-2-4-9-19/h5,7,12,17,19,27H,2-4,6,8-11,13-16H2,1H3/b21-17- |

InChI-Schlüssel |

QVVVVDNTNKRYPJ-FXBPSFAMSA-N |

Isomerische SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)NCCCN5CCOCC5 |

Kanonische SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCCC4)NCCCN5CCOCC5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B11621184.png)

![4-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11621206.png)

![(5E)-5-benzylidene-2-(2-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11621209.png)

![7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11621210.png)

![1-[3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenyl]ethanone](/img/structure/B11621220.png)

![6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11621224.png)

![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B11621230.png)

![4-methyl-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11621236.png)

![(3-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11621239.png)

![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide](/img/structure/B11621247.png)